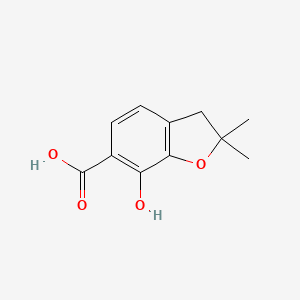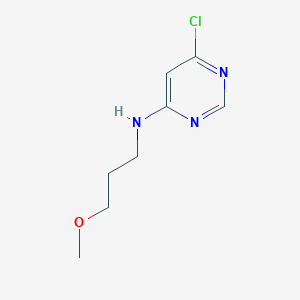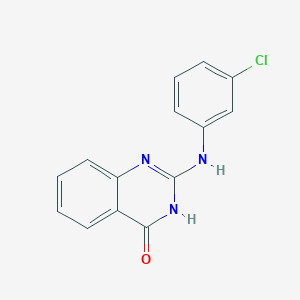
2-((3-chlorophenyl)amino)quinazolin-4(3H)-one
Vue d'ensemble
Description
2-((3-Chlorophenyl)amino)quinazolin-4(3H)-one, also known as 2-CPAQ, is a synthetic quinazolinone compound with a variety of potential applications in the field of scientific research. It is a white, crystalline solid with a molecular weight of 298.6 g/mol and a melting point of 115-116°C. 2-CPAQ is a relatively new compound that has only been synthesized in the last few decades, and its use in scientific research is still in its infancy.
Applications De Recherche Scientifique
Structural and Vibrational Studies
- Structural Study and Vibrational Spectra : A structural and vibrational study of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, closely related to the compound , using experimental infrared spectrum and theoretical calculations. This study provides insight into bonds order, charge-transfers, and topological properties of the compound (Castillo et al., 2012).
Synthesis Methods
- Synthesis Comparison : An examination of conventional heating versus microwave irradiation for synthesizing 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, which is structurally similar, indicating microwave irradiation as a quicker and higher yielding method (Muchlashi, 2022).
Antimicrobial and Antifungal Properties
- Antimicrobial Studies : Exploration of the antibacterial and antifungal activities of derivatives of quinazolin-4(3H)-ones, demonstrating their potential in combatting microbial infections (Patel et al., 2010).
Antitumor Activity
- Antitumor Agents : Investigation into new quinazolin-4(3H)-one derivatives for their effectiveness as antitumor agents, indicating potential in cancer treatment (Gawad et al., 2010).
Receptor Antagonists
- Receptor Antagonist Studies : Analysis of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones as AMPA receptor inhibitors, contributing to understanding the structure-activity relationship in neuropharmacology (Chenard et al., 2001).
Antihistaminic Agents
- H1-Antihistaminic Agents : Synthesis and testing of novel quinazolin-4-(3H)-ones as H1-antihistaminic agents, showcasing their effectiveness in this domain (Alagarsamy & Parthiban, 2012).
Antitubercular Activity
- Antitubercular Derivatives : Synthesis of new quinazolin-4(3H)-one derivatives with promising antitubercular activity, highlighting their potential in treating tuberculosis (Pattan et al., 2006).
Anticonvulsant Activity
- Anticonvulsant Activity Study : Design and synthesis of quinazolin-4(3H)-one derivatives evaluated for anticonvulsant activity, indicating potential applications in epilepsy treatment (Kumar et al., 2011).
Analgesic and Anti-inflammatory Properties
- Analgesic and Anti-inflammatory Evaluation : Investigation of quinazolin-4(3H)-ones for their analgesic and anti-inflammatory properties, relevant in pain management and inflammatory disorders (Alagarsamy et al., 2008).
Anticancer Agents
- Anticancer Activity and EGFR-Targeting : Synthesis of quinazolin-4(3H)-one derivatives, evaluated for anticancer activity and potential in targeting EGFR-tyrosine kinase, significant for cancer therapy (Noolvi & Patel, 2013).
Antimicrobial Peptide Derivatives
- Antimicrobial Peptide Derivatives : Development of amino acid/dipeptide derivatives of quinazolin-3(4H)-one with notable antimicrobial potential, useful in addressing microbial resistance (Kapoor et al., 2017).
Potential Antiviral Treatments
- SARS-CoV-2 and MERS-CoV Treatment : Design and synthesis of 2-aminoquinazolin-4(3H)-one derivatives with inhibitory effects on SARS-CoV-2 and MERS-CoV, indicating potential as antiviral treatments (Lee et al., 2021).
Propriétés
IUPAC Name |
2-(3-chloroanilino)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(19)18-14/h1-8H,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDYSCTHXJBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorophenyl)amino)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
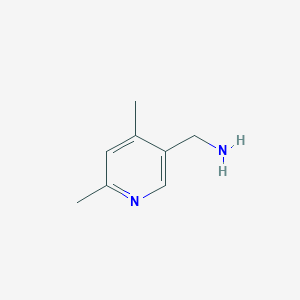
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)
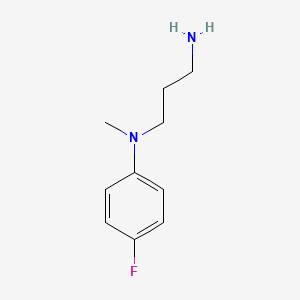
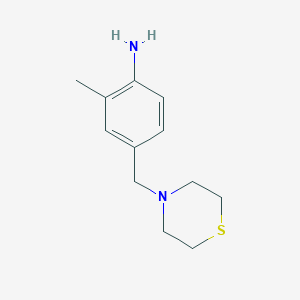
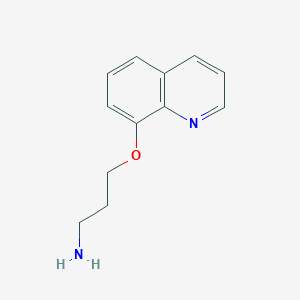
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
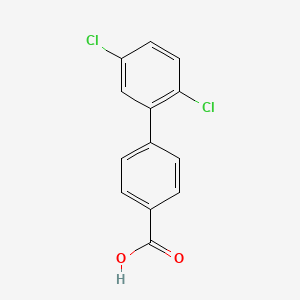
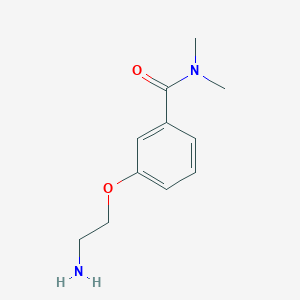
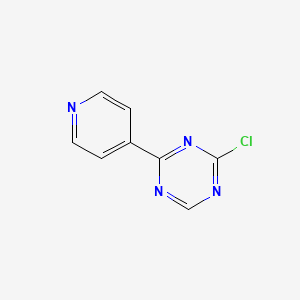
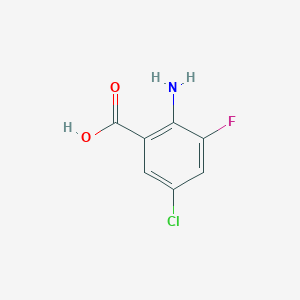
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
